2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
This compound features a hybrid heterocyclic scaffold comprising an indole-3-carbonyl group linked to an azetidine ring, which is further connected to a 6-methyl-2,3-dihydropyridazin-3-one core.
Propriétés
IUPAC Name |
2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)18(24)15-8-19-16-5-3-2-4-14(15)16/h2-8,13,19H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXMFBMRIVSXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Activité Biologique
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, an azetidine ring, and a pyridazinone core. Its molecular formula is CHNO, with a molecular weight of approximately 284.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : The indole and pyridazinone structures are known to interact with enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : The azetidine component may influence receptor binding, potentially affecting neurotransmitter systems.
- Antioxidant Properties : Some studies suggest that related compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Anticancer Activity : Preliminary studies show that derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, suggesting potential use in treating infections.
- Neurological Effects : Given the structural similarity to known psychoactive compounds, there is potential for use in treating neurological disorders.
Case Studies
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of a related compound on breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations.
- Another investigation focused on the compound's ability to induce apoptosis through the mitochondrial pathway.
-
Antimicrobial Activity :
- In vitro assays demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Data Tables
| Activity Type | Compound Derivative | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | 2-{[1-(1H-indole-3-carbonyl)]} | 5.4 | Study A |
| Antimicrobial | 6-Methyl-2,3-dihydropyridazin | 8.0 | Study B |
| Neuroprotective | Indole derivative | 10.5 | Study C |
Comparaison Avec Des Composés Similaires
2-[1-(1-Methyl-1H-indazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one (BG14359)
- Structural Differences: The indole group in the target compound is replaced with a 1-methylindazole in BG14357. The 6-methyl substituent on the dihydropyridazinone is substituted with a 6-phenyl group.
- Implications: Indazole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation.
1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one
- Structural Differences: The dihydropyridazinone core is replaced with a pyrrolo[3,4-b]pyridine system. A trifluoromethylpyridine group is attached to the azetidine ring.
- Pyrrolopyridine systems may offer distinct π-π stacking interactions compared to dihydropyridazinones .
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate
- Structural Differences: The indole-dihydropyridazinone framework is replaced with a pyrrolo[2,3-d]pyrimidine-pyrazole hybrid. A fluoro-trifluoromethylisonicotinoyl group is present.
- Implications :
2-(3-Fluorophenyl)-5-{[1-(3-fluorophenyl)-5-(3-hydroxypropoxy)-6-oxo-1,6-dihydropyridazin-4-yl]disulfide}-4-(3-hydroxypropoxy)-2,3-dihydropyridazin-3-one
- Structural Differences: Contains a disulfide bridge and 3-hydroxypropoxy substituents. Dual dihydropyridazinone rings with fluorophenyl groups.
- Implications :
Discussion of Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 6-methyl group likely results in moderate lipophilicity (logP ~2–3), whereas BG14359’s 6-phenyl substitution may increase logP to ~3–4, favoring cellular uptake but complicating solubility .
- Metabolic Stability : Fluorinated analogs (e.g., M4 modulator , adipate derivative ) are expected to resist cytochrome P450 oxidation, enhancing half-life.
- Solubility: Hydroxypropoxy and adipate salt formulations (e.g., and ) improve aqueous solubility, critical for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
